molecular formula C20H20BrClN4O3 B10956593 4-{[(E)-{5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-1-methyl-N-propyl-1H-pyrazole-5-carboxamide

4-{[(E)-{5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-1-methyl-N-propyl-1H-pyrazole-5-carboxamide

Cat. No.: B10956593
M. Wt: 479.8 g/mol
InChI Key: YMKFWHAZTRYARK-UHFFFAOYSA-N
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Description

4-{[(E)-{5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-1-methyl-N-propyl-1H-pyrazole-5-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a furan ring, a pyrazole ring, and halogenated phenoxy groups, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-{5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-1-methyl-N-propyl-1H-pyrazole-5-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the furan ring: The furan ring is synthesized through a series of reactions involving starting materials such as furfural and appropriate halogenated phenols.

    Introduction of the pyrazole ring: The pyrazole ring is introduced through cyclization reactions involving hydrazine derivatives and suitable aldehydes or ketones.

    Coupling reactions: The final compound is obtained by coupling the furan and pyrazole intermediates using reagents such as palladium catalysts under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-{5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-1-methyl-N-propyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Halogenated phenoxy groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing halogen atoms.

Scientific Research Applications

4-{[(E)-{5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-1-methyl-N-propyl-1H-pyrazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmacology: Research focuses on its interactions with biological targets, including enzymes and receptors.

    Materials Science: The compound’s properties make it a candidate for use in the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of 4-{[(E)-{5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-1-methyl-N-propyl-1H-pyrazole-5-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(E)-{5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-1-methyl-N-ethyl-1H-pyrazole-5-carboxamide
  • 4-{[(E)-{5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-1-methyl-N-butyl-1H-pyrazole-5-carboxamide

Uniqueness

The uniqueness of 4-{[(E)-{5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-1-methyl-N-propyl-1H-pyrazole-5-carboxamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable subject for further research.

Properties

Molecular Formula

C20H20BrClN4O3

Molecular Weight

479.8 g/mol

IUPAC Name

4-[[5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-yl]methylideneamino]-2-methyl-N-propylpyrazole-3-carboxamide

InChI

InChI=1S/C20H20BrClN4O3/c1-3-8-23-20(27)19-17(11-25-26(19)2)24-10-14-5-6-15(29-14)12-28-18-7-4-13(21)9-16(18)22/h4-7,9-11H,3,8,12H2,1-2H3,(H,23,27)

InChI Key

YMKFWHAZTRYARK-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=C(C=NN1C)N=CC2=CC=C(O2)COC3=C(C=C(C=C3)Br)Cl

Origin of Product

United States

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